Amberlyst(R) 15
Overview
Description
Amberlyst(R) 15 is a type of polymeric benzenesulfonic acid. It is formed by the condensation of two monomers, ethylbenzene and diethenylbenzene, with a sulfonic acid group. This compound is widely used in various industries, including food, pharmaceutical, and cosmetic industries. It is also used in the manufacture of products such as detergents, paints, and coatings.
Scientific Research Applications
Amberlyst(R) 15 has several scientific research applications:
Thermoelectric Applications: When doped in poly(3,4-ethylenedioxythiophene), it shows significant improvements in thermoelectric properties.
Electrocatalysis: Effective dopant in conducting polymer films for electrocatalysis.
Polymer Synthesis and Characterization: Used in the synthesis of various polymers and chemical transformations.
Coordination Polymers and Catalysis: Important in the synthesis of organosilver(I) coordination polymers.
Polymeric Catalysis: Used in the copolymerization of acrylates with ethene.
Safety and Hazards
BSEPDB is classified as an eye irritant (Category 2). It causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention .
Mechanism of Action
Target of Action
It is known that bsepdb is a type of polymeric benzenesulfonic acid (pbsa) formed by the condensation of two monomers, ethylbenzene and diethenylbenzene, with a sulfonic acid group. It is widely used in various industries, such as the food, pharmaceutical, and cosmetic industries.
Mode of Action
It is known that bsepdb is a strongly acidic, macroreticular resin with sulfonic acid functionality, which makes it suitable for aqueous catalysis .
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, plays a significant role in biochemical reactions due to its strong acidic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as esterification, transesterification, and alkylation . The compound’s acidic groups can form ionic bonds with basic amino acid residues in proteins, altering their structure and function. Additionally, it can act as a catalyst in biochemical reactions, enhancing the reaction rates without being consumed in the process .
Cellular Effects
Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, influences various cellular processes. Its strong acidic nature can disrupt cell membranes, leading to changes in cell permeability and ion transport. This compound can also affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, altering gene expression and cellular metabolism . For instance, it can inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, involves its interaction with biomolecules at the molecular level. The compound’s acidic groups can bind to basic residues in enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to changes in cell viability, proliferation, and differentiation . Additionally, the compound’s stability can affect its catalytic activity, with degradation products potentially exhibiting different biochemical properties.
Dosage Effects in Animal Models
The effects of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, vary with different dosages in animal models. At low doses, the compound may enhance specific biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic effects, such as disrupting cellular membranes and inhibiting essential enzymes. Threshold effects may also be observed, where the compound’s effects become more pronounced beyond a certain concentration .
Metabolic Pathways
Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can act as a catalyst in metabolic reactions, enhancing the conversion of substrates to products. Additionally, it can affect the levels of specific metabolites by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s acidic groups can facilitate its binding to specific cellular compartments, affecting its distribution within the cell. Additionally, its interaction with transporters can influence its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the lysosomes, where its acidic nature can contribute to the organelle’s function. Additionally, its interaction with specific proteins can influence its activity and function within different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves the polymerization of ethylbenzene and diethenylbenzene in the presence of a sulfonic acid group. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process may include steps such as purification and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Amberlyst(R) 15 undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under certain conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.
Esterification: Alcohols and acid catalysts are used for esterification reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonic acid group.
Substitution: Substituted aromatic compounds.
Esterification: Esters of benzenesulfonic acid.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, polymer with ethylbenzene: Similar structure but different monomer composition.
Benzenesulfonic acid, polymer with styrene: Similar sulfonic acid group but different aromatic monomer.
Uniqueness
Amberlyst(R) 15 is unique due to its specific combination of monomers and the presence of a sulfonic acid group. This combination provides distinct properties such as enhanced thermoelectric performance and electrocatalytic activity.
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVGXQOXWGJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960068 | |
Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow pellets; [Sigma-Aldrich MSDS] | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20290 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
39389-20-3 | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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